Cas no 70-58-6 (5-fluoropyridine-3-carboxamide)

5-Fluoropyridine-3-carboxamide is a fluorinated pyridine derivative with a carboxamide functional group at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility as a building block for heterocyclic synthesis. The fluorine substituent enhances metabolic stability and bioavailability, while the carboxamide group provides a reactive site for further derivatization. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows.
5-fluoropyridine-3-carboxamide structure
70-58-6 structure
商品名:5-fluoropyridine-3-carboxamide
CAS番号:70-58-6
MF:C6H5FN2O
メガワット:140.1151
MDL:MFCD00160352
CID:567878
PubChem ID:101264

5-fluoropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-Fluoronicotinamide
    • 3-Pyridinecarboxamide,5-fluoro-
    • 5-fluoro-3-Pyridinecarboxamide
    • 5-fluoropyridine-3-carboxamide
    • Nicotinamide, 5-fluoro-
    • 3-Pyridinecarboxamide, 5-fluoro-
    • GCDSJMZGWCQCRU-UHFFFAOYSA-N
    • 5-Fluoropyridine-3-carboxamid
    • 5-Fluornikotinamid
    • NSC403725
    • 5-Fluoronicotin amide
    • 5-fluoro-nicotinamide
    • AKOS006275749
    • B93DSJ8ZR9
    • DTXSID90220255
    • AS-31146
    • SY008440
    • FT-0725300
    • MFCD00160352
    • SB53199
    • A866593
    • CS-0036700
    • 70-58-6
    • 4-22-00-00506 (Beilstein Handbook Reference)
    • BRN 0115919
    • SCHEMBL2714659
    • NSC-403725
    • NSC 403725
    • DB-082833
    • MDL: MFCD00160352
    • インチ: 1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
    • InChIKey: GCDSJMZGWCQCRU-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])N=C([H])C(C(N([H])[H])=O)=C1[H]
    • BRN: 0115919

計算された属性

  • せいみつぶんしりょう: 140.03900
  • どういたいしつりょう: 140.038591
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 56

じっけんとくせい

  • 密度みつど: 1.327
  • ふってん: 256.7 ℃ at 760 mmHg
  • フラッシュポイント: 109℃
  • 屈折率: 1.542
  • PSA: 55.98000
  • LogP: 1.01990

5-fluoropyridine-3-carboxamide セキュリティ情報

5-fluoropyridine-3-carboxamide 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-fluoropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY008440-1g
5-Fluoronicotinamide
70-58-6 >97%
1g
¥212.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F61600-5g
5-Fluoronicotinamide
70-58-6 97%
5g
¥6299.0 2023-09-07
TRC
F593703-25mg
5-Fluoronicotinamide
70-58-6
25mg
$ 58.00 2023-09-07
eNovation Chemicals LLC
D781148-25g
5-Fluoronicotinamide
70-58-6 >97%
25g
$405 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851423-1g
5-Fluoronicotinamide
70-58-6 ≥97%
1g
1,116.00 2021-05-17
Fluorochem
219443-250mg
5-Fluoronicotinamide
70-58-6 95%
250mg
£98.00 2022-03-01
Alichem
A029206390-5g
5-Fluoronicotinamide
70-58-6 97%
5g
$788.55 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1386-250G
5-fluoropyridine-3-carboxamide
70-58-6 97%
250g
¥ 6,065.00 2023-04-03
Fluorochem
219443-1g
5-Fluoronicotinamide
70-58-6 95%
1g
£245.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1386-25G
5-fluoropyridine-3-carboxamide
70-58-6 97%
25g
¥ 1,168.00 2023-04-03

5-fluoropyridine-3-carboxamide 関連文献

5-fluoropyridine-3-carboxamideに関する追加情報

5-Fluoropyridine-3-Carboxamide (CAS No. 70-58-6): A Comprehensive Overview

5-Fluoropyridine-3-carboxamide (CAS No. 70-58-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has been extensively studied for its potential applications in drug development, agrochemicals, and advanced materials. The fluoropyridine core of this molecule contributes to its stability and reactivity, making it a valuable building block in various chemical syntheses.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-fluoropyridine-3-carboxamide. Researchers have explored diverse strategies, including microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. These methods not only enhance yield but also minimize environmental impact, aligning with the principles of green chemistry. The carboxamide group in the molecule plays a crucial role in its reactivity and functionality, making it a versatile intermediate in organic synthesis.

The structural features of 5-fluoropyridine-3-carboxamide have been exploited in various applications. In pharmacology, this compound has been investigated as a potential lead for developing novel drugs targeting specific biological pathways. For instance, studies have shown that the fluorinated pyridine ring can modulate enzyme activity, suggesting its potential as an inhibitor or activator in therapeutic contexts. Additionally, the carboxamide group facilitates hydrogen bonding interactions, which are critical for bioavailability and target binding.

In the realm of materials science, 5-fluoropyridine-3-carboxamide has been employed as a precursor for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to form stable coordination bonds with metal ions makes it an attractive candidate for designing porous materials with tailored properties. Recent research has demonstrated its utility in gas storage and separation applications, highlighting its potential for industrial applications.

The synthesis of 5-fluoropyridine-3-carboxamide involves a series of well-established chemical transformations. Starting from pyridine derivatives, fluorination and amide formation steps are typically employed to construct the desired molecule. The use of fluorinating agents such as HF or F2 under controlled conditions ensures the selective introduction of the fluorine atom at the 5-position of the pyridine ring. Subsequent amide formation via coupling reactions or amidation processes completes the synthesis.

From an environmental perspective, understanding the fate and behavior of 5-fluoropyridine-3-carboxamide is essential for assessing its safety and sustainability. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its transformation in natural environments. However, further research is needed to evaluate its long-term persistence and potential ecological risks.

In conclusion, 5-fluoropyridine-3-carboxamide (CAS No. 70-58-6) is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure, reactivity, and functional groups make it a valuable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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